Ociltide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound has garnered interest due to its potential therapeutic applications and its unique mechanism of action.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ociltid erfolgt mittels Peptidsynthesetechniken, typischerweise unter Verwendung der Festphasensynthese von Peptiden (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Kupplung: Die Aminosäure wird mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert und an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, üblicherweise mit Trifluoressigsäure (TFA).

Spaltung: Das fertige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ociltid würde ähnlichen Prinzipien folgen, jedoch in größerem Maßstab, wobei automatisierte Peptidsynthesizer zur Steigerung der Effizienz und Ausbeute eingesetzt werden. Der Prozess würde auch strenge Qualitätskontrollen umfassen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ociltid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Methioninreste des Peptids verändern und so möglicherweise seine Aktivität beeinflussen.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu Thiolgruppen reduziert werden, was seine Struktur und Funktion beeinflusst.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigen Lösungen.

Substitution: Aminosäurederivate, die mit Reagenzien wie DCC oder DIC aktiviert sind.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind oxidierte Peptide, reduzierte Peptide und Peptidanaloga mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Ociltid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Nervenaktivität und der Magen-Darm-Motilität.

Medizin: Als potenzieller Therapeutikum für Erkrankungen mit Ösophagusmotilitätsstörungen untersucht.

Industrie: Bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Wirkmechanismus

Ociltid übt seine Wirkung aus, indem es das inhibitorische Nervensystem hemmt, das die Ösophagusmotilität und andere gastrointestinale Funktionen beeinflusst . Die molekularen Ziele von Ociltid umfassen Opioidrezeptoren, die an der Regulation von Schmerz und Magen-Darm-Motilität beteiligt sind. Durch die Bindung an diese Rezeptoren moduliert Ociltid die Aktivität des Nervensystems, was zu den beobachteten Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Ociltide has a wide range of scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in modulating nervous system activity and gastrointestinal motility.

Medicine: Explored as a potential therapeutic agent for conditions involving esophageal motility disorders.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Wirkmechanismus

Ociltide exerts its effects by inhibiting the inhibitory nervous system, which influences esophageal motility and other gastrointestinal functions . The molecular targets of this compound include opioid receptors, which are involved in regulating pain and gastrointestinal motility. By binding to these receptors, this compound modulates the activity of the nervous system, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ociltid kann mit anderen Enkephalinpeptiden verglichen werden, wie z. B.:

Leu-Enkephalin: Ein weiteres Enkephalinpeptid mit ähnlicher Opioidrezeptoraktivität, aber unterschiedlicher Aminosäuresequenz.

Met-Enkephalin: Ähnlich wie Leu-Enkephalin, aber mit einem Methioninrest anstelle von Leucin.

Dynorphin: Ein größeres Peptid mit stärkeren und länger anhaltenden Wirkungen auf Opioidrezeptoren.

Ociltid ist aufgrund seiner spezifischen Sequenz und seiner gezielten Wirkung auf die Ösophagusmotilität und die gastrointestinale Funktion einzigartig, was es von anderen Enkephalinpeptiden unterscheidet.

Eigenschaften

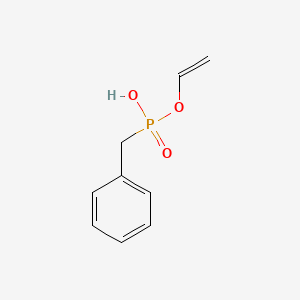

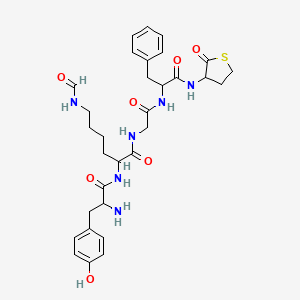

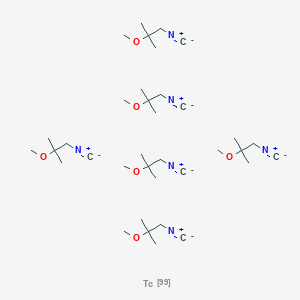

Molekularformel |

C31H40N6O7S |

|---|---|

Molekulargewicht |

640.8 g/mol |

IUPAC-Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43) |

InChI-Schlüssel |

RQBSKKBNALPMSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Synonyme |

HOE 825 Hoe-825 Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)